

Part 1: Core Molecular Profile of 6-Chloroquinazoline

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Compound of Interest

Compound Name: 6-Chloroquinazoline

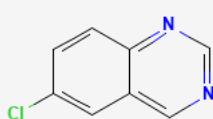
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The quinazoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for a wide range of biologically active molecules.^{[1][2][3][4]} The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties, reactivity, and biological interactions, making **6-chloroquinazoline** and its derivatives particularly valuable starting points for drug discovery programs.^{[5][6][7]}

Structure and IUPAC Nomenclature

The foundational identity of any chemical entity begins with its precise structure and systematic name.



- Chemical Structure:

Source: PubChem CID 596352

- IUPAC Name: The systematic name as defined by the International Union of Pure and Applied Chemistry is **6-chloroquinazoline**.[\[8\]](#)
- Key Identifiers: For unambiguous identification in research and procurement, the following identifiers are critical:
 - CAS Number: 700-78-7[\[8\]](#)
 - Molecular Formula: C₈H₅CIN₂[\[8\]](#)
 - Molecular Weight: 164.59 g/mol [\[8\]](#)

Physicochemical Properties

The physical and chemical properties of **6-chloroquinazoline** dictate its behavior in both reactive and biological systems. The electron-withdrawing nature of the chlorine atom at position 6 modulates the basicity of the nitrogen atoms and the reactivity of the entire ring system.

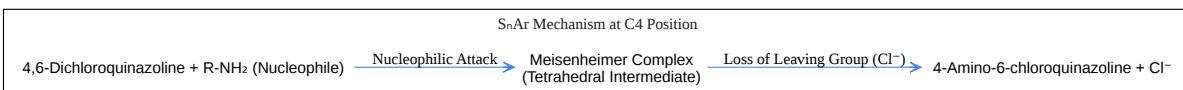
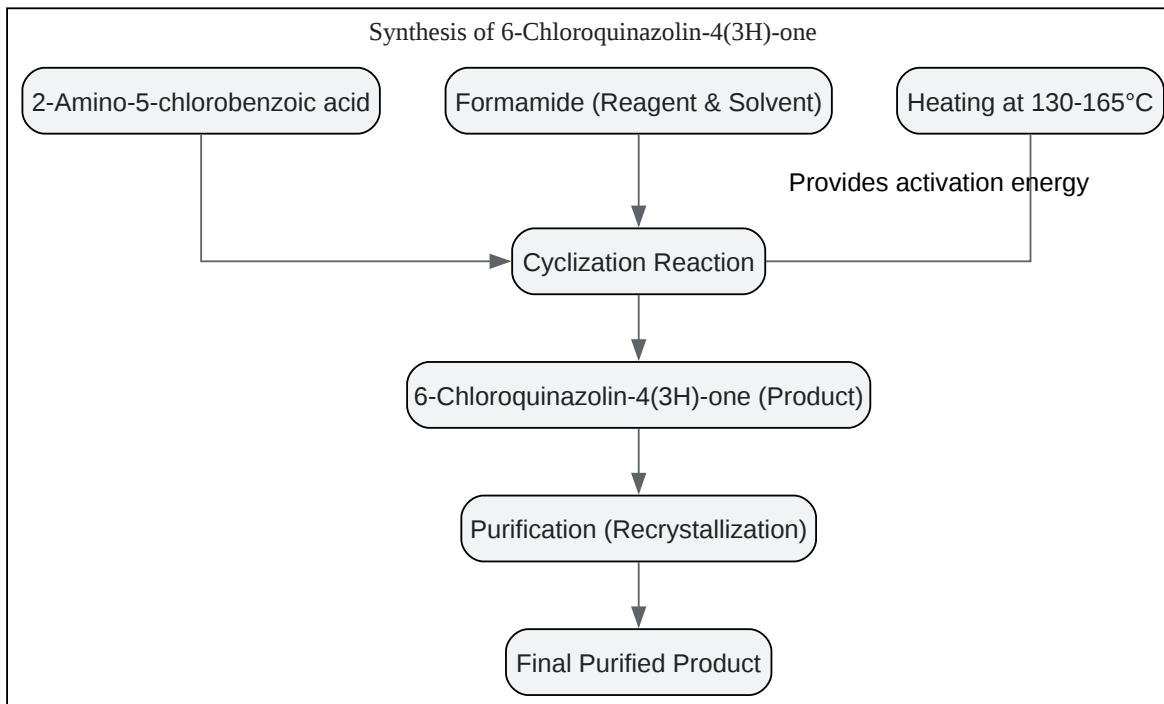
Property	Value	Source
Appearance	Light yellow to brown crystalline solid	[9]
Melting Point	41-43 °C	[9]
Boiling Point	126-127 °C at 10 mmHg	[9]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[9]
pKa (Predicted)	Data not consistently available in experimental form. Computational estimates suggest it is a weak base.	
LogP (Computed)	1.6	[8]

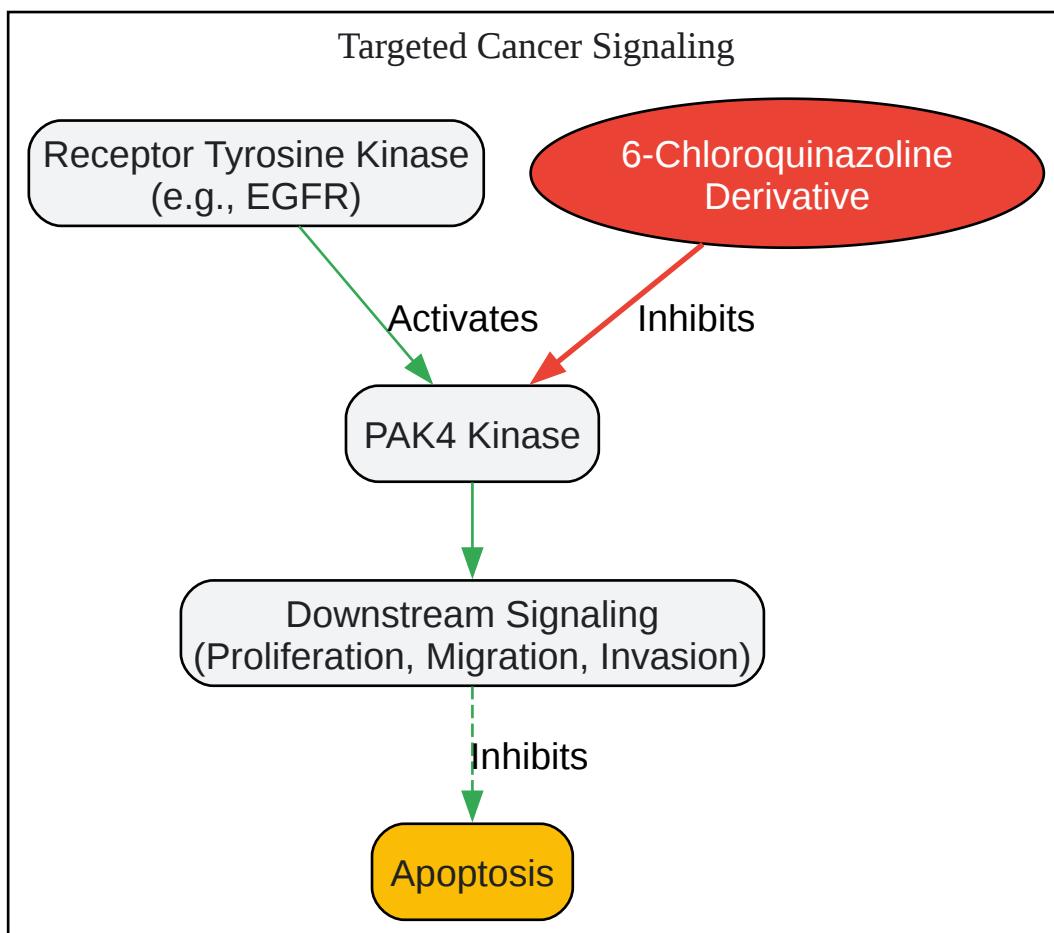
Part 2: Synthesis of the Quinazoline Core

The construction of the **6-chloroquinazoline** scaffold is a foundational step for its use in further chemical synthesis. While numerous methods exist for quinazoline synthesis, a common and reliable pathway involves the cyclization of anthranilic acid derivatives.^[10] The following protocol details the synthesis of a key precursor, 6-chloroquinolin-4(3H)-one, which can be readily converted to other 4-substituted derivatives.

Synthetic Workflow: From Anthranilic Acid to Quinazolone

This workflow outlines a classical and robust method for building the core structure.





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